Einecs 226-370-5 refers to Ethanol, a widely recognized organic compound with the chemical formula or . It is classified as a primary alcohol and is known for its flammable, colorless liquid state and characteristic odor. Ethanol is primarily produced through fermentation processes and is extensively used in various industrial, medicinal, and recreational applications.
Ethanol occurs naturally during the fermentation of sugars by yeast. It can also be synthesized through various chemical processes, including the hydration of ethylene. The compound has been recognized for its psychoactive properties and is commonly found in alcoholic beverages.
Ethanol is classified under several categories:
Ethanol can be synthesized through several methods:
The fermentation process typically requires controlled conditions, including temperature and pH, to optimize yeast activity. In industrial settings, continuous fermentation systems are often used to increase yield.
Ethanol participates in various chemical reactions, including:
These reactions are significant in both organic synthesis and industrial applications, particularly in producing solvents, fuels, and flavoring agents.
Ethanol primarily acts as a central nervous system depressant when consumed. Its mechanism involves enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative effects.
Ethanol's pharmacokinetics include rapid absorption from the gastrointestinal tract, reaching peak blood concentrations within 30 to 90 minutes after consumption. The metabolism occurs mainly in the liver through oxidation via alcohol dehydrogenase and aldehyde dehydrogenase enzymes.
Ethanol exhibits hygroscopic properties, meaning it can absorb moisture from the air due to its polar hydroxyl group.
Ethanol has diverse applications across multiple fields:
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